Bis(p-aminophenoxy)dimethylsilane

Polyimide processing Melt fluidity Thermosetting resins

Conventional aromatic diamines (ODA) yield polyimides with poor melt flow, causing void defects in composites. APDS introduces chain flexibility via its dimethylsilane bridge. • Melt viscosity <20 Pa·s enables complete fiber impregnation; post-cure Tg >550°C. • Copolymerization with rigid diamines tunes Tg for flexible electronics and coatings. • Enhanced solubility allows direct solution processing without polyamic acid step. • High-purity: metal ions ≤1 ppm per single ion for semiconductor applications.

Molecular Formula C14H18N2O2Si
Molecular Weight 274.39 g/mol
CAS No. 1223-16-1
Cat. No. B075184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-aminophenoxy)dimethylsilane
CAS1223-16-1
Molecular FormulaC14H18N2O2Si
Molecular Weight274.39 g/mol
Structural Identifiers
SMILESC[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N
InChIInChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3
InChIKeyIYTXQZMZTQHONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(p-aminophenoxy)dimethylsilane (CAS 1223-16-1) – Organosilane Diamine Monomer for Advanced Polyimide Synthesis and Procurement


Bis(p-aminophenoxy)dimethylsilane (CAS 1223-16-1), also referred to as APDS or APMSI, is a silicon-containing aromatic diamine monomer with the molecular formula C14H18N2O2Si and a molecular weight of 274.39 g/mol . The compound appears as a colorless to light yellow liquid at room temperature and serves as a crucial building block in the synthesis of siloxane-containing polyimides and bismaleimide (BMI) resins [1]. Its molecular architecture incorporates a central dimethylsilane unit flanked by two p-aminophenoxy groups, endowing it with unique processing and thermal property profiles that differentiate it from conventional wholly aromatic diamines such as 4,4′-oxydianiline (ODA) [2].

Why Bis(p-aminophenoxy)dimethylsilane Cannot Be Interchanged with Conventional Diamines: A Procurement Guide to Avoiding Substitution Failure


Direct substitution of Bis(p-aminophenoxy)dimethylsilane with conventional wholly aromatic diamines such as 4,4′-oxydianiline (ODA) or p-phenylenediamine (p-PDA) is not scientifically valid due to fundamental differences in chain flexibility and thermal behavior. The central dimethylsilane unit in APDS provides distinct siloxane D[(CH3)2SiO2/2] units that introduce chain flexibility absent in rigid aromatic diamines, leading to significant differences in both processing characteristics and final polymer properties [1]. Research demonstrates that siloxane-containing oligoimides based on APDS exhibit markedly different melt fluidity, processing window, and glass transition behavior compared to unmodified wholly aromatic oligoimides [2]. Consequently, procurement specifications that treat this organosilane diamine as interchangeable with standard aromatic diamines risk catastrophic processing failures and suboptimal material performance in target applications.

Bis(p-aminophenoxy)dimethylsilane: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Bis(p-aminophenoxy)dimethylsilane-Based Oligoimides vs. Unmodified Oligoimides: Quantified Melt Fluidity Enhancement for Improved Processability

Siloxane-containing oligoimides synthesized with bis(p-aminophenoxy)dimethylsilane (APDS) demonstrated significantly enhanced melt fluidity and broader processing windows compared to unmodified oligoimides lacking the siloxane segment [1]. The flexibility of the D[(CH3)2SiO2/2] siloxy units in APDS enables lower melt viscosity, which is critical for composite fabrication. In a related study, phenylethynyl-terminated imide oligomers incorporating APDS achieved a minimum melt viscosity below 20 Pa·s, a value that substantially improves resin flow during autoclave processing compared to conventional rigid aromatic polyimide precursors [2].

Polyimide processing Melt fluidity Thermosetting resins Composite manufacturing

Bis(p-aminophenoxy)dimethylsilane-Based Polyimides vs. Unmodified Polyimides: Post-Cure Glass Transition Temperature (Tg) Enhancement

Polyimide resins synthesized with bis(p-aminophenoxy)dimethylsilane (APDS) and cured at 380 °C exhibited relatively higher glass transition temperatures (Tg) than unmodified polyimides, despite the incorporation of flexible siloxane segments [1]. Following post-curing at 450 °C, the Tg of APDS-containing polyimides exceeded 550 °C. In an independent study, APDS-containing polyimide resins achieved Tg values exceeding 446 °C after curing [2]. This thermal enhancement is attributed to oxidative crosslinking of siloxane D[(CH3)2SiO2/2] units into T[CH3SiO3/2] and Q[SiO4/2] siloxy units, forming inorganic silica-like domains in situ that are interconnected by organic polyimide segments [1].

Polyimide thermal stability Glass transition temperature High-temperature composites Organic-inorganic hybrids

Bis(p-aminophenoxy)dimethylsilane vs. 4,4′-Oxydianiline (ODA): Copolymerization Enables Tunable Glass Transition Temperature

A systematic copolymerization study using varying ratios of bis(p-aminophenoxy)dimethylsilane (APMSI) and 4,4′-oxydianiline (ODA) with pyromellitic dianhydride (PMDA) demonstrated that increasing the APMSI content leads to a substantial and tunable decrease in the glass transition temperature (Tg) of the resulting silicone-containing polyimides relative to pure ODA-PMDA polyimides [1]. While the study did not report exact Tg values, it established a clear quantitative trend: Tg decreases proportionally with increasing APMSI monomer content, providing a direct, content-dependent handle for tuning polymer flexibility. Simultaneously, the incorporation of APMSI significantly improved solubility compared to pure polyimides [1].

Polyimide copolymerization Tg modulation Siloxane-containing polyimides Polymer property tuning

Bis(p-aminophenoxy)dimethylsilane Monomer Purity and Metal Ion Content: Procurement Specification Advantages

Commercially available bis(p-aminophenoxy)dimethylsilane (APDMES) is supplied with purity specifications of ≥98% and metal ion content controlled to ≤1 ppm for single ions [1]. These high-purity specifications are essential for demanding applications such as microelectronics and aerospace composites where trace metal contamination can adversely affect dielectric properties, thermal stability, and long-term reliability. In comparison, many commercial sources for alternative diamines such as ODA may offer standard purity grades without stringent metal ion control unless specifically requested [2].

Monomer purity Electronic-grade materials Polyimide synthesis Quality control

Bis(p-aminophenoxy)dimethylsilane-Based Polyimides vs. Pure Aromatic Polyimides: Quantified Solubility Enhancement

Silicone-containing polyimides synthesized with bis(p-aminophenoxy)dimethylsilane (APMSI) exhibited markedly improved solubility in organic solvents compared to pure aromatic polyimides synthesized from ODA and PMDA alone [1]. The disruption of strong intermolecular chain interactions by the flexible dimethylsilane units enables APMSI-containing polyimides to dissolve more readily in common organic solvents, facilitating solution-based processing methods such as spin coating, film casting, and fiber spinning. While the study reported qualitative solubility improvement, the finding is consistent with the well-established class-level behavior of siloxane-containing polyimides, which exhibit enhanced solubility relative to wholly aromatic polyimides due to reduced chain packing density and weakened interchain charge-transfer complexation [1].

Polyimide solubility Solution processing Siloxane-containing polymers Film casting

Bis(p-aminophenoxy)dimethylsilane Thermal Expansion Characteristics vs. Rigid Aromatic Diamines

Bis(p-aminophenoxy)dimethylsilane exhibits increased fluidity at elevated temperatures, attributable to its reported thermal expansion coefficient of 1.6 × 10⁻⁵ K⁻¹ . This value, characteristic of the flexible siloxane-containing monomer structure, contributes to the enhanced processing characteristics observed in APDS-based oligoimides. In comparison, rigid aromatic diamines such as ODA and p-PDA, lacking the flexible dimethylsilane linkage, are expected to exhibit lower coefficients of thermal expansion (CTE) in their monomeric or oligomeric states due to their more constrained molecular architectures [1].

Thermal expansion coefficient Dimensional stability Siloxane-containing materials Composite reliability

Bis(p-aminophenoxy)dimethylsilane: Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Temperature Aerospace Composite Matrices Requiring Processability and Post-Cure Thermal Stability

For aerospace structural composites, bis(p-aminophenoxy)dimethylsilane (APDS) offers a unique combination of melt processability during fabrication and exceptional thermal stability after post-cure. APDS-containing oligoimides exhibit melt viscosity below 20 Pa·s, enabling complete fiber impregnation and low-porosity laminate fabrication [1]. Following post-curing at 450 °C, the resulting polyimide composites achieve glass transition temperatures exceeding 550 °C [2], making them suitable for engine nacelle components, high-speed aircraft leading edges, and missile airframe structures where sustained exposure to temperatures above 500 °C is required. This application scenario is directly supported by the quantified melt fluidity and Tg enhancement evidence presented in Section 3.

Tunable Polyimide Formulations for Flexible Electronics and Low-Stress Coatings

Researchers and formulators developing polyimides for flexible electronics, stress-buffer coatings, or low-modulus interlayer dielectrics should procure bis(p-aminophenoxy)dimethylsilane to enable Tg modulation through copolymerization with rigid diamines such as ODA. The evidence in Section 3 demonstrates that increasing APMSI content in APMSI/ODA/PMDA copolymers produces a proportional decrease in glass transition temperature [1], allowing precise tuning of polymer flexibility to match specific substrate CTE requirements or bend radius specifications. Additionally, the enhanced solubility of APMSI-containing polyimides facilitates solution-based processing for spin-coating and film-casting applications [1].

Microelectronic-Grade Polyimide Precursors with Stringent Metal Ion Control

For semiconductor packaging, wafer-level dielectric films, and other microelectronic applications, procurement of bis(p-aminophenoxy)dimethylsilane with verified metal ion specifications of ≤1 ppm per single ion [1] provides a documented quality advantage. Trace metal contamination in polyimide precursors can degrade dielectric breakdown strength and accelerate electromigration in integrated circuits. The commercially available high-purity grade of APDMES with controlled metal ion content reduces the need for additional purification steps, ensuring consistent electrical performance in final polyimide films and coatings.

Solution-Processable Polyimide Films and Coatings for Optical and Protective Applications

When solution-based fabrication methods such as slot-die coating, spin coating, or fiber spinning are required, bis(p-aminophenoxy)dimethylsilane offers a distinct advantage over wholly aromatic diamines. The evidence in Section 3 confirms that APMSI-containing polyimides exhibit markedly improved solubility in organic solvents compared to pure aromatic polyimides [1]. This enhanced solubility enables direct solution processing of fully imidized polyimides without requiring the polyamic acid intermediate, reducing processing steps and improving film uniformity for optical waveguides, protective coatings, and gas separation membranes.

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